Staunoside D

Description

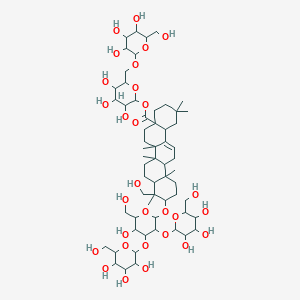

Staunoside D is a triterpenoid saponin isolated from plant species such as Hedera helix ssp. rhizomatifera . Structurally, it belongs to the oleanane-type saponins, characterized by a triterpene aglycone (hederagenin or oleanolic acid) conjugated with oligosaccharide chains. Its molecular formula and weight are inferred to be similar to Staunoside A (C₄₁H₆₆O₁₃; [M-H]⁻ m/z 957) but with variations in glycosylation patterns . Its structural complexity and bioactivity make it a subject of interest in phytochemistry and pharmacology.

Properties

CAS No. |

155661-20-4 |

|---|---|

Molecular Formula |

C21H35N9O4 |

Molecular Weight |

1283.4 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3 |

InChI Key |

RHHBVUMTZVPZLL-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |

Synonyms |

3-O-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl-hederagenin 28-O-(glucopyranosyl-1-6-glucopyranosyl) ester staunoside D |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Staunoside D with Analogous Saponins

Key Structural Differences:

- Glycosylation Patterns: this compound and Staunoside A share a hederagenin core but differ in glycosylation sites (C-3 vs. C-28). Hederacoside C has extended oligosaccharide chains, enhancing solubility and receptor binding .

- Aglycone Variation: Jionoside D, though functionally similar in glycoside class, uses a phenolic aglycone instead of triterpenoid, reducing its molecular weight and altering bioactivity .

Functional Comparisons

- Cytotoxicity: this compound and Staunoside A exhibit comparable cytotoxicity, likely due to shared hederagenin-mediated mitochondrial pathway activation. In contrast, α-hederin’s monodesmosidic structure enhances membrane permeability, increasing potency .

- Bioavailability: Hederacoside C’s polar trisaccharide chains improve aqueous solubility but limit cell membrane penetration, reducing its in vivo efficacy compared to this compound .

- Therapeutic Scope: Jionoside D’s antioxidant properties contrast with this compound’s cytotoxic focus, illustrating functional divergence within glycosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.